N,N'-Dimethyl-N-(4-oxo-4,6-dihydrofuro[3,4-d][1,3]thiazol-2-yl)urea
Description
N,N’-Dimethyl-N-(4-oxo-4,6-dihydrofuro[3,4-d][1,3]thiazol-2-yl)urea is a heterocyclic compound that contains a thiazole ring fused with a furan ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and material science.
Properties
CAS No. |
61135-86-2 |
|---|---|
Molecular Formula |
C8H9N3O3S |
Molecular Weight |
227.24 g/mol |
IUPAC Name |
1,3-dimethyl-1-(4-oxo-6H-furo[3,4-d][1,3]thiazol-2-yl)urea |
InChI |
InChI=1S/C8H9N3O3S/c1-9-7(13)11(2)8-10-5-4(15-8)3-14-6(5)12/h3H2,1-2H3,(H,9,13) |
InChI Key |
UEXFFAYLNJUFML-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)N(C)C1=NC2=C(S1)COC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Dimethyl-N-(4-oxo-4,6-dihydrofuro[3,4-d][1,3]thiazol-2-yl)urea typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a thiazole derivative with a furan derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or dimethyl sulfoxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N,N’-Dimethyl-N-(4-oxo-4,6-dihydrofuro[3,4-d][1,3]thiazol-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The thiazole and furan rings can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thiazole derivatives, while substitution reactions can introduce various functional groups into the thiazole or furan rings.
Scientific Research Applications
N,N’-Dimethyl-N-(4-oxo-4,6-dihydrofuro[3,4-d][1,3]thiazol-2-yl)urea has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent.
Agrochemicals: It is explored for use as a pesticide or herbicide due to its biological activity.
Material Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N,N’-Dimethyl-N-(4-oxo-4,6-dihydrofuro[3,4-d][1,3]thiazol-2-yl)urea involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds such as sulfathiazole and ritonavir share the thiazole ring structure and exhibit similar biological activities.
Furan Derivatives: Compounds like furfural and furosemide contain the furan ring and have diverse applications.
Uniqueness
N,N’-Dimethyl-N-(4-oxo-4,6-dihydrofuro[3,4-d][1,3]thiazol-2-yl)urea is unique due to its fused thiazole-furan structure, which imparts distinct chemical and biological properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
